Diamminetetrachlorotitanate (IV)
Description
Overview of Titanium(IV) Coordination Chemistry Principles
The coordination chemistry of titanium is a rich and diverse field, largely characterized by the dominance of the +4 oxidation state. wikipedia.org This high oxidation state significantly influences the bonding, structure, and reactivity of its complexes.
While titanium can exist in oxidation states of +2, +3, and +4, the +4 state is the most prevalent and stable. wikipedia.orgdocbrown.info The electronic configuration of Ti(IV) is [Ar]3d⁰, which means it lacks d-electrons. docbrown.info This absence of d-electrons results in colorless compounds, as there are no d-d electronic transitions to absorb visible light. docbrown.info
In its complexes, titanium(IV) most commonly adopts an octahedral coordination geometry, where the central titanium ion is surrounded by six ligands. wikipedia.orgsavemyexams.com However, other coordination numbers and geometries are known. For instance, titanium tetrachloride (TiCl₄), a notable exception, exhibits a tetrahedral geometry. wikipedia.orgbrainly.com Complexes with a coordination number of six can be formed with six monodentate ligands, three bidentate ligands, or a single polydentate ligand. savemyexams.com Linear complexes with two coordinate bonds are also known, though less common for titanium. savemyexams.com
The ionic radius of Ti(IV) is similar to that of Fe(III), being 60.5 pm and 65 pm respectively, which allows for some parallels in their biological coordination chemistry. nih.gov
Table 1: Common Geometries of Titanium(IV) Complexes
| Coordination Number | Geometry | Bond Angles | Example |
| 4 | Tetrahedral | 109.5° | TiCl₄ wikipedia.orgbrainly.com |
| 6 | Octahedral | 90° | [Ti(H₂O)₆]⁴⁺ (hypothetical) |
Data sourced from multiple scientific resources.
Due to its high oxidation state, titanium(IV) compounds exhibit a significant degree of covalent bonding. wikipedia.org The high positive charge of the hypothetical Ti⁴⁺ ion gives it a strong polarizing power, meaning it can distort the electron cloud of neighboring anions to a large extent, leading to the formation of covalent bonds. quora.comechemi.com This is well-explained by Fajans' rules, which state that a small, highly charged cation (like Ti⁴⁺) and a large anion will result in a covalent bond. quora.comechemi.com
The covalent nature is evident in compounds like titanium tetrachloride (TiCl₄), which is a liquid at room temperature due to weak intermolecular van der Waals forces between the covalent molecules. brainly.com In contrast, titanium dioxide (TiO₂), while also covalent, has a high melting point due to its extended crystal lattice structure with strong covalent bonds throughout. brainly.com The nature of the Ti-O bond in titanium oxides shows increasing covalency from TiO to TiO₂. ub.edu The bond strength in organotitanium complexes generally follows the order: Ti—O > Ti—F > Ti—Cl > Ti—N > Ti—C. thieme-connect.de
Historical Context and Evolution of Ammine-Halide Titanium(IV) Complex Research
Research into titanium complexes has a long history, with early attempts to synthesize organotitanium compounds dating back to the 19th century. thieme-connect.de The development of stable titanium complexes, particularly with cyclopentadienyl (B1206354) ligands, marked a significant milestone in the mid-20th century. thieme-connect.de
The study of ammine-halide complexes of titanium(IV) is a specific area within this broader field. These complexes involve ammonia (B1221849) (ammine) and halide ligands coordinated to a central titanium(IV) ion. Research in this area has focused on the synthesis, spectroscopic characterization, and structural determination of these compounds. For example, coordination complexes of titanium tetrachloride with urea (B33335) and its derivatives have been prepared and studied using infrared spectroscopy to understand the nature of the coordination, which occurs through the oxygen atom of urea. researchgate.net
The investigation into such complexes is driven by the fundamental interest in the coordination chemistry of titanium and the potential applications of these compounds. The reactivity of titanium(IV) halides, such as TiCl₄, with various nitrogen-containing ligands has been a fruitful area of research, leading to the characterization of numerous coordination compounds.
Significance of Diamminetetrachlorotitanate (IV) within Inorganic Coordination Chemistry
Diamminetetrachlorotitanate(IV), with the formula [Ti(NH₃)₂Cl₄], is a specific example of an ammine-halide titanium(IV) complex. Its significance lies in its role as a model system for understanding the principles of coordination chemistry. The study of this and related compounds provides insights into:
Coordination Isomerism: The arrangement of ammine and chloride ligands around the central titanium ion can lead to different geometric isomers (cis and trans), offering a practical example of this type of isomerism.
Ligand Field Theory: Spectroscopic studies of such complexes help in understanding the electronic structure and the effect of different ligands on the energy levels of the central metal ion.
Reaction Mechanisms: The synthesis and reactivity of diamminetetrachlorotitanate(IV) can be studied to elucidate reaction pathways, such as ligand substitution reactions.
While specific research on diamminetetrachlorotitanate(IV) is a niche area, the broader study of titanium(IV) coordination complexes has gained significant attention for potential applications. For instance, titanium(IV) complexes have been investigated as potential anticancer agents, offering alternatives to platinum-based drugs due to the low toxicity of titanium. nih.gov Although early candidates faced challenges with hydrolytic stability, newer generations of titanium complexes have shown improved stability and efficacy. nih.gov Furthermore, some titanium(IV) complexes have been explored for their antimicrobial properties. nih.gov
The fundamental understanding of the structure, bonding, and reactivity of relatively simple complexes like diamminetetrachlorotitanate(IV) underpins the development of more complex and functional titanium-based materials and therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
azane;tetrachlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Ti/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVZMJMVTGHHAL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Ti](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6N2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diamminetetrachlorotitanate Iv and Analogous Titanium Iv Ammine Chloro Complexes
Direct Coordination Reactions of Titanium(IV) Halides with Amine Ligands
The most direct route to titanium(IV) ammine-chloro complexes involves the reaction of a titanium(IV) halide, typically titanium(IV) chloride (TiCl₄), with an amine ligand. TiCl₄ is a potent Lewis acid, readily reacting with Lewis bases like amines. wikipedia.org The nature of the resulting product, whether a simple adduct or a product of substitution, is dictated by precise control over the reaction conditions.
Stoichiometric Control and Reactant Molar Ratios for Targeted Complex Formation
The molar ratio of the reactants is a critical parameter in the synthesis of titanium-ammine complexes. The reaction between TiCl₄ and amines is highly sensitive to the quantities of both the Lewis acid (TiCl₄) and the Lewis base (amine). nih.gov For instance, in certain catalytic systems, using an excess of TiCl₄ with a catalytic amount of an amine promotes the desired reaction, whereas using an excess of the amine can halt the reaction entirely. nih.gov This suggests that the amine can coordinate so strongly with the TiCl₄ that it prevents further catalytic activity if the amine is in excess. nih.gov
In the direct synthesis of ammine complexes, the reaction of TiCl₄ with ammonia (B1221849) can lead to various products depending on the stoichiometry. The initial reaction often involves the formation of simple adducts where ammonia coordinates to the titanium center, such as TiCl₄(NH₃)₄. webqc.org Further reaction or heating can then lead to substitution products. acs.org Precise control of the reactant ratios is therefore essential to target a specific complex, whether it's a simple coordination compound or a product where one or more chloride ligands have been displaced.
The table below illustrates the impact of reactant stoichiometry on product formation in TiCl₄-amine reactions.
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product(s) | Reference |
| TiCl₄ | Triethylamine (B128534) (NEt₃) | 1.4 : 0.2 | β-chlorinated compounds (in Baylis-Hillman reaction) | nih.gov |
| TiCl₄ | Triethylamine (NEt₃) | Catalytic : Stoichiometric | Reduced reaction rates or stoppage | nih.gov |
| TiCl₄ | Ammonia (NH₃) | 1 : 4 | TiCl₄(NH₃)₄ (adduct) | webqc.org |
| TiCl₄ | Ammonia (NH₃) | 6 : 8 | TiN, HCl, N₂ | webqc.org |
| TiCl₄ | Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | 1 : 4 | TiO₂, NH₄Cl, H₂O | webqc.org |
This table is interactive and can be sorted by clicking on the column headers.
Influence of Solvent Systems on Reaction Pathways and Product Isolation
The choice of solvent plays a significant role in the synthesis of titanium(IV) ammine-chloro complexes, influencing reaction pathways, rates, and the isolation of products. Solvents can be broadly categorized as non-coordinating or coordinating, with each type imparting distinct effects.
Non-coordinating solvents, such as dichloromethane (B109758) or toluene (B28343), serve primarily as a medium for the reactants without directly participating in the reaction. wikipedia.orgreddit.com In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) or ethers can act as Lewis bases themselves, competing with the amine ligand or forming stable adducts with the titanium halide, such as the well-known yellow crystalline solid TiCl₄(THF)₂. wikipedia.orgorganic-chemistry.org The use of diethyl ether has been shown to be an optimal choice in some TiCl₄-catalyzed reactions involving ammonia borane. organic-chemistry.org The formation of such solvent-adducts can modify the reactivity of the titanium center and influence the final product structure. The solubility of the resulting complexes in the chosen solvent is also a key factor for product isolation and purification.
Role of Amine Basicity and Steric Hindrance in Complex Formation
The electronic and steric properties of the amine ligand are fundamental in determining the outcome of its reaction with titanium(IV) halides.
Basicity: The basicity of an amine influences its ability to coordinate to the Lewis acidic Ti(IV) center. More basic amines can form more stable initial adducts. This interaction is a prerequisite for subsequent reactions like aminolysis. nih.gov
Steric Hindrance: The size and bulk of the amine ligand significantly affect the structure and stability of the resulting complex. Sterically demanding ligands can prevent the coordination of multiple ligands, leading to complexes with lower coordination numbers. acs.orgresearchgate.net For instance, in the synthesis of titanium(IV) complexes with bulky [ONNO]-type diaminobis(phenolato) ligands, the steric properties can dictate whether a monomeric or a different structural type of complex is formed. nih.govresearchgate.net This steric control is a powerful tool for tuning the geometry and reactivity of the resulting titanium complex.
Ligand Substitution and Exchange Processes in Titanium(IV) Centers
Beyond direct coordination, the formation of titanium(IV) ammine-chloro complexes often involves the substitution of halide ligands on the titanium center. These processes can include aminolysis, where an amine directly displaces a halide, or the use of pre-synthesized ligands that chelate to the metal.
Investigation of Aminolysis Phenomena on Titanium-Halogen Bonds
Aminolysis is a specific type of solvolysis where an amine acts as the nucleophile, leading to the cleavage of a bond. In the context of titanium(IV) chloride, aminolysis involves the reaction of an amine with the Ti-Cl bond, resulting in the elimination of hydrogen chloride (HCl) and the formation of a titanium-amido (Ti-N) bond. wikipedia.orgacs.org
TiCl₄ + NaNH₂ → TiCl₃(NH₂) + NaCl → TiNCl + NaCl + 2HCl acs.org
This demonstrates a clear pathway where a coordinated ammine ligand is deprotonated to form a stronger, covalently bonded amido ligand, displacing a chloride in the process.
Chelate Effect and Polydentate Amine Ligands
When a polydentate ligand, which contains two or more donor atoms, binds to a single central metal ion, it forms a ring structure known as a chelate. The resulting complex, called a chelate complex, is typically significantly more thermodynamically stable than the analogous complex formed with an equivalent number of separate, monodentate ligands. This enhanced stability is known as the chelate effect.
In titanium(IV) chemistry, the chelate effect is widely exploited to create stable and well-defined complexes. A variety of polydentate ligands incorporating amine donor groups are used for this purpose. These include dianionic or trianionic amine-phenolate ligands and Schiff base ligands containing O and N donor atoms. researchgate.netresearchgate.netacs.org
For example, tetradentate [ONNO] diaminobis(phenolato) ligands can wrap around a Ti(IV) center to form stable, octahedral complexes. nih.gov Similarly, trianionic triamido-amine ligands react with titanium precursors to form well-defined mononuclear complexes where the ligand occupies multiple coordination sites. rsc.org These chelating ligands effectively prevent the facile ligand exchange and hydrolysis reactions that can plague simpler titanium complexes, leading to robust and isolable compounds. nih.govnih.gov
The table below lists various polydentate ligands used in the synthesis of stable Titanium(IV) complexes.
| Ligand Type | Description | Resulting Complex Type | Reference |
| Amine Bis(phenolate) | [ONO] or [ONNO] type ligands | Octahedral bis(isopropoxide) or homoleptic L₂Ti complexes | capes.gov.br, nih.gov |
| Triamido-amine | Trianionic (Me₃SiNCH₂CH₂)₃N³⁻ (N₃N) | Terminal formate (B1220265) complex [(OCHO)Ti(N₃N)] | rsc.org |
| Amine Triphenolate | Trianionic tripodal ligands | Mononuclear C₃-symmetrical isopropoxide complexes | researchgate.net |
| Schiff Base | Dianionic acenaphthenediimine | (dpp-bian)TiCl₂, (dpp-bian)₂Ti | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Synthetic Strategies and Structural Control in Titanium(IV) Ammine-Chloro Chemistry
The synthesis of diamminetetrachlorotitanate(IV), [TiCl₄(NH₃)₂], and its analogues represents a significant area of interest in inorganic chemistry, primarily due to their roles as single-source precursors for the production of titanium nitride (TiN) films. acs.org The synthetic methodologies for these compounds, along with the strategies to control their molecular architecture and subsequent purification, are critical for tailoring their properties for specific applications.
Strategies for Modulating Complex Nuclearity: Monomeric vs. Dinuclear Architectures
The nuclearity of titanium(IV) ammine-chloro complexes, whether they exist as discrete mononuclear entities or as more complex dinuclear or polynuclear structures, is a crucial factor that influences their physical and chemical properties. The interplay of ligand sterics, reaction conditions, and the nature of the solvent can be strategically manipulated to favor the formation of either monomeric or dinuclear species.
In solution, a dynamic equilibrium can exist between monomeric and dimeric forms of titanium(IV) complexes, such as with certain catecholate ligands. researchgate.net This equilibrium is sensitive to factors like solvent polarity and substituent effects on the ligands. While directly analogous studies on diamminetetrachlorotitanate(IV) are not extensively detailed, the principles of coordination chemistry suggest that similar equilibria could be at play.
The formation of monomeric titanium(IV) complexes is generally favored by the use of bulky ligands that sterically hinder the approach of another metal center. For instance, the reaction of a titanium(IV) precursor with bulky guanidinate ligands has been shown to yield monomeric species. sciencemadness.org In the context of ammine complexes, while ammonia itself is not sterically demanding, the choice of co-ligands or the use of substituted amines can influence the final structure.
Halogen Bridging Mechanisms in Dinuclear Complex Formation
A primary mechanism for the formation of dinuclear titanium(IV) complexes is through halogen bridging, where one or more chloride ligands simultaneously coordinate to two titanium centers. This phenomenon is well-documented in various transition metal complexes. researchgate.netresearchgate.net The formation of these bridges is often dependent on the concentration of the reactants and the coordinating ability of the solvent.
The general synthetic approach to titanium(IV) ammine complexes involves the direct reaction of titanium tetrachloride (TiCl₄) with ammonia or an amine. wikipedia.orgyoutube.com The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, are critical in determining the final product. For instance, the reaction of TiCl₄ with sodium amide (NaNH₂) has been used as a synthetic route to layered titanium nitride chloride (TiNCl), where titanium amide chloride intermediates are formed. acs.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Titanium tetrachloride (TiCl₄) | Ammonia (NH₃) | Diamminetetrachlorotitanate(IV) ([TiCl₄(NH₃)₂]) | acs.org |
| Titanium tetrachloride (TiCl₄) | Organic amines | Titanium(IV) amido/imido complexes | wikipedia.org |
| Titanium tetrachloride (TiCl₄) | Sodium amide (NaNH₂) | Titanium amide chloride intermediates | acs.org |
Purification and Isolation Techniques for Diamminetetrachlorotitanate (IV) and Related Systems
The purification and isolation of diamminetetrachlorotitanate(IV) and its analogues are crucial steps to obtain materials with the desired purity for subsequent applications. The primary precursor, titanium tetrachloride, is often purified by distillation to remove various impurities. pyrometallurgy.co.zasemanticscholar.orgresearchgate.net Common impurities in crude TiCl₄ include vanadium oxychloride (VOCl₃), which has a boiling point close to that of TiCl₄, making simple distillation challenging. researchgate.net
Several methods have been developed to enhance the purification of TiCl₄. These include:
Chemical Treatment: Adding reagents that react with impurities to form non-volatile compounds that can be separated by distillation. For example, copper powder is used to reduce vanadium compounds. researchgate.netgoogle.com
Fractional Distillation: A more precise distillation technique to separate components with close boiling points. researchgate.net
Once the titanium ammine-chloro complex is synthesized, different techniques are employed for its purification and isolation. The choice of method depends on the stability and solubility of the complex. Due to the moisture sensitivity of many titanium halide complexes, these procedures are typically carried out under an inert atmosphere. diva-portal.org
Common laboratory techniques for purification and isolation include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility profile of the complex. sciencemadness.org For some dinuclear titanium complexes, crystallization attempts have been reported to be challenging due to poor solubility in common solvents. diva-portal.org
Washing: The isolated solid product is often washed with a solvent in which the desired compound is insoluble, but the impurities are soluble. For example, a dinuclear titanocene (B72419) complex was washed with toluene and n-pentane to remove residual solvents and byproducts. diva-portal.org
Sublimation: For volatile solid compounds, sublimation can be a highly effective purification method.
Filtration: This is a fundamental technique used to separate the solid product from the liquid reaction mixture or crystallization solvent.
The synthesis of TiN nanoparticles from the vapor phase reaction of TiCl₄ and NH₃ often results in the co-production of ammonium chloride (NH₄Cl). This byproduct can be removed by heating the powder under an inert atmosphere. aidic.it
| Compound | Purification/Isolation Method | Reference |
| Titanium tetrachloride (TiCl₄) | Distillation, Chemical Treatment (e.g., with copper) | pyrometallurgy.co.zaresearchgate.netgoogle.com |
| Dinuclear titanocene complex | Washing with toluene and n-pentane | diva-portal.org |
| Mono(guanidinate) titanium(IV) trichloride (B1173362) | Crystallization | sciencemadness.org |
| TiN nanoparticles (with NH₄Cl byproduct) | Heating under inert atmosphere | aidic.it |
Comprehensive Spectroscopic Characterization of Diamminetetrachlorotitanate Iv
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing the nature of the bonds between them. For diamminetetrachlorotitanate(IV), these techniques are instrumental in characterizing the titanium-nitrogen (Ti-N) and titanium-chlorine (Ti-Cl) bonds, which define the coordination environment of the titanium center.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |
| ν(Ti-N) | ~670 | researchgate.net |
| δ(N-H) in ammine complexes | ~1400 | rsc.org |
| ν(N-H) in ammine complexes | ~3200 | rsc.org |
This table presents typical frequency ranges for Ti-N and related vibrations based on analogous compounds and related research, as direct experimental values for diamminetetrachlorotitanate(IV) were not available in the search results.
The titanium-chlorine stretching modes (ν(Ti-Cl)) are characteristic features in the vibrational spectra of chlorotitanium complexes. In uncomplexed, tetrahedral TiCl₄, the symmetric and asymmetric Ti-Cl stretching vibrations are well-defined. Upon coordination with ligands such as ammonia (B1221849), these frequencies are expected to shift, reflecting the change in coordination number and geometry.
For TiCl₄, an intense ν(Ti-Cl) vibration is observed at 486 cm⁻¹ in the FT-IR spectrum. researchgate.net In studies of TiN deposition from TiCl₄, the Ti-Cl modes are expected to appear around 500 cm⁻¹. researchgate.net The formation of the octahedral diamminetetrachlorotitanate(IV) complex from tetrahedral TiCl₄ involves a change in the symmetry and electronic environment of the titanium center, which influences the Ti-Cl bond strengths and, consequently, their vibrational frequencies. In general, the formation of an adduct leads to a decrease in the Ti-Cl stretching frequencies compared to free TiCl₄.
| Vibrational Mode | Frequency in TiCl₄ (cm⁻¹) | Expected Frequency in [TiCl₄(NH₃)₂] (cm⁻¹) | Source |
| ν(Ti-Cl) | 486 | ~500 | researchgate.netresearchgate.net |
This table shows the Ti-Cl stretching frequency in the precursor TiCl₄ and the expected region for the complex, highlighting the shift upon coordination.
Vibrational spectroscopy is a sensitive probe of the coordination environment of the ligands. The number and position of the IR and Raman active bands can help distinguish between different possible isomers (e.g., cis and trans) of diamminetetrachlorotitanate(IV). The trans isomer, with D₄h symmetry, is expected to have a simpler vibrational spectrum than the cis isomer (C₂v symmetry) due to its higher symmetry and the presence of a center of inversion. For instance, in a centrosymmetric trans isomer, the symmetric Ti-N and Ti-Cl stretching modes would be Raman active but IR inactive, while the asymmetric stretches would be IR active. This mutual exclusion rule is a key spectroscopic signature.
Furthermore, the coordination of the ammonia ligand to the titanium center can be confirmed by the shifts in the N-H vibrational modes. The N-H stretching and bending frequencies in the complex will differ from those of free ammonia, typically with a lowering of the stretching frequencies upon coordination.
The reaction between titanium tetrachloride and ammonia can proceed beyond simple adduct formation to aminolysis, where a chloride ligand is substituted by an amido group (-NH₂), releasing hydrogen chloride (HCl). This process can lead to the formation of species such as titanium aminochlorides, for example, TiCl₃(NH₂) and TiCl₂(NH₂)₂. rsc.org Vibrational spectroscopy can be used to monitor the extent of this aminolysis.
The formation of Ti-NH₂ species will introduce new vibrational modes, such as the Ti-N stretch of the amido group, which will differ from the Ti-N stretch of the coordinated ammonia. Additionally, the appearance of bands corresponding to the ammonium (B1175870) ion (NH₄⁺), which can be formed from the reaction of released HCl with excess ammonia, would also indicate that aminolysis has occurred. For instance, IR bands around 3200 cm⁻¹ and 1400 cm⁻¹ can be attributed to N-H stretching and deformation vibrations of NH₄⁺ or coordinated NH₃. rsc.org The presence of bands around 1550 cm⁻¹ can be indicative of -NH₂ groups. rsc.org By monitoring the relative intensities of the bands corresponding to coordinated NH₃, amido groups, and ammonium ions, the extent of aminolysis can be assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
While diamminetetrachlorotitanate(IV) is often studied in the solid state, particularly in the context of CVD, NMR spectroscopy can provide valuable information about its structure and the environment of its constituent atoms in solution, provided a suitable non-coordinating solvent can be found.
Coordination of the ammonia molecule to the Lewis acidic titanium(IV) center leads to a withdrawal of electron density from the nitrogen atom, which in turn deshields the ammine protons. This deshielding effect would result in a downfield shift of the ammine proton resonance compared to that of free ammonia in the same solvent. The magnitude of this shift can provide information about the strength of the Ti-N bond.
| Proton Environment | Expected ¹H NMR Chemical Shift | Reason for Shift | Source |
| Coordinated NH₃ | Downfield shift compared to free NH₃ | Deshielding due to coordination to the Lewis acidic Ti(IV) center. | researchgate.net |
This table describes the expected trend for the ¹H NMR chemical shift of the ammine protons in diamminetetrachlorotitanate(IV) based on general principles of coordination chemistry.
Electronic (UV-Visible) Spectroscopy and Charge Transfer Phenomena
Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, investigates the electronic transitions within a molecule upon absorption of light. For transition metal complexes, this technique provides key information about electron configuration, bonding, and color.
Characterization of Ligand-to-Metal Charge Transfer (LMCT) Bands in d⁰ Ti(IV) Complexes
The titanium(IV) center in diamminetetrachlorotitanate (IV) has a d⁰ electron configuration, meaning its d-orbitals are empty. libretexts.org Consequently, the intense color often associated with this and similar Ti(IV) complexes does not arise from d-d transitions. Instead, the observed absorption bands in the UV-Vis spectrum are due to a phenomenon called Ligand-to-Metal Charge Transfer (LMCT). libretexts.orglibretexts.org
An LMCT transition is essentially an internal redox process where an electron is excited from a molecular orbital that is primarily ligand-based in character to an empty d-orbital on the metal center. wikipedia.orgnumberanalytics.com In diamminetetrachlorotitanate (IV), electrons can be promoted from the filled p-orbitals of the chloride ligands or the sigma orbitals of the ammine ligands to the empty t₂g or e_g orbitals of the Ti(IV) ion. libretexts.org
These LMCT transitions are Laporte-allowed and spin-allowed, resulting in very high molar absorptivity coefficients (ε), often in the range of 50,000 L mol⁻¹ cm⁻¹ or greater. wikipedia.org This high intensity explains why many d⁰ complexes, which might be expected to be colorless, are in fact strongly colored. libretexts.orgwikipedia.org The energy required for this transition falls within the UV or visible region of the electromagnetic spectrum. numberanalytics.commsu.edu The energy of the LMCT band is dependent on the oxidation state of the metal and the nature of the ligand; high metal oxidation states like Ti(IV) make the metal center a good electron acceptor, favoring the LMCT process. libretexts.org
Absence of d-d Transitions in Titanium(IV) Compounds
As mentioned, the titanium(IV) ion possesses a 3d⁰ electron configuration. Electronic d-d transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same d-subshell. Since there are no electrons in the d-orbitals of Ti(IV), such transitions are impossible. libretexts.orglibretexts.org Therefore, the electronic absorption spectra of diamminetetrachlorotitanate (IV) and other Ti(IV) complexes are completely devoid of d-d bands. The spectral features are dominated entirely by the intense charge-transfer bands. wikipedia.org
Hypsochromic and Bathochromic Shifts Induced by Coordination
The energy, and therefore the position (wavelength), of the LMCT absorption maximum (λ_max) is highly sensitive to the nature of the ligands coordinated to the metal center. Changes in the coordination environment can lead to shifts in the spectral bands to shorter wavelengths (a hypsochromic or blue shift) or longer wavelengths (a bathochromic or red shift).
A bathochromic shift (to longer λ_max, lower energy) occurs if a ligand is substituted with one that is more easily oxidized (a better electron donor). For example, if a chloride ligand in a Ti(IV) complex were replaced by a bromide ligand, a bathochromic shift would be expected. This is because the orbitals of the more easily oxidized bromide ligand are higher in energy, thus reducing the energy gap between the ligand orbitals and the metal's d-orbitals. libretexts.org
Conversely, a hypsochromic shift (to shorter λ_max, higher energy) occurs when ligands are replaced by those that are less easily oxidized (poorer electron donors). The presence of more electronegative ligands lowers the energy of the ligand-based molecular orbitals, increasing the energy gap for the LMCT transition. numberanalytics.com
Table 2: Effect of Ligand on LMCT Band Position in Conceptual Ti(IV) Complexes
This table demonstrates how ligand identity influences the energy of the LMCT band in d⁰ Ti(IV) complexes.
| Complex (Conceptual) | Ligand Series (Increasing Ease of Oxidation) | Type of Shift | Effect on λ_max |
| [TiF₆]²⁻ | F⁻ | - | Shortest Wavelength |
| [TiCl₆]²⁻ | Cl⁻ | Bathochromic (relative to F⁻) | Longer Wavelength |
| [TiBr₆]²⁻ | Br⁻ | Bathochromic (relative to Cl⁻) | Longer Wavelength |
| [TiI₆]²⁻ | I⁻ | Bathochromic (relative to Br⁻) | Longest Wavelength |
Note: This table illustrates a general trend. The actual λ_max values depend on the full coordination sphere and solvent conditions. The trend follows the principle that as the ligand becomes easier to oxidize (I⁻ > Br⁻ > Cl⁻ > F⁻), the energy required for the LMCT transition decreases, resulting in a bathochromic shift. libretexts.org
Theoretical and Computational Investigations of Diamminetetrachlorotitanate Iv Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying transition metal complexes. DFT calculations can be employed to determine the ground state geometries and energetics of the possible isomers of diamminetetrachlorotitanate (IV), namely the cis and trans configurations.
Through DFT calculations, the molecular structure of diamminetetrachlorotitanate (IV) can be optimized to find the most stable geometric arrangement of its atoms. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For the related complex TiCl₄·(NH₃)₂, geometry optimizations have been carried out using methods like the B3LYP/6-311G(d) level of density functional theory. wayne.edu
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra, if available, to validate the computational model.
Table 1: Representative Calculated Vibrational Frequencies for a Ti(IV)-Ammine-Chloro System
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| Ti-Cl Stretch | 350 - 450 | Stretching vibrations of the titanium-chlorine bonds. |
| Ti-N Stretch | 250 - 350 | Stretching vibrations of the titanium-nitrogen bonds. |
| N-H Stretch | 3200 - 3400 | Stretching vibrations of the nitrogen-hydrogen bonds in the ammine ligands. |
| Cl-Ti-Cl Bend | 100 - 200 | Bending vibrations involving the chlorine, titanium, and chlorine atoms. |
| N-Ti-N/N-Ti-Cl Bend | 100 - 250 | Bending vibrations involving the ammine and chloride ligands around the titanium center. |
Note: The values in this table are illustrative and based on typical ranges for similar titanium complexes. Actual values for diamminetetrachlorotitanate (IV) would require specific calculations.
DFT calculations also provide the electron density distribution of the molecule. This information is crucial for understanding the nature of the chemical bonds within the complex. Techniques such as Natural Bond Orbital (NBO) analysis can be used to analyze the bonding character, including the degree of covalency and ionicity of the Ti-Cl and Ti-N bonds. The electron density distribution can reveal how electrons are shared between the titanium metal center and the chloride and ammine ligands.
Molecular Orbital (MO) Analysis of Titanium-Ligand Interactions
Molecular Orbital (MO) theory provides a detailed picture of the bonding in transition metal complexes. For an octahedral complex like diamminetetrachlorotitanate (IV), the d-orbitals of the titanium(IV) ion split into two sets in the presence of the ligand field: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).
An MO diagram for diamminetetrachlorotitanate (IV) would show the interaction between the titanium's valence orbitals (3d, 4s, 4p) and the sigma and pi orbitals of the chloride and ammine ligands. The ammine ligands are primarily σ-donors, while the chloride ligands can act as both σ- and π-donors. The resulting molecular orbitals describe the bonding, non-bonding, and anti-bonding interactions in the complex. MO analysis helps in understanding the electronic transitions observed in the UV-visible spectrum of the compound. Molecular orbital studies on the interaction of TiCl₄ with NH₃ have shown the formation of stable complexes. wayne.eduresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic parameters. As mentioned, IR frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. wayne.edu
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT. For diamminetetrachlorotitanate (IV), one could calculate the ¹⁴N and ⁴⁷/⁴⁹Ti NMR chemical shifts. huji.ac.il The calculated shifts can aid in the interpretation of experimental NMR spectra and help in the characterization of the complex in solution. orientjchem.orgnih.govrsc.org
Table 2: Predicted Spectroscopic Parameters for a Representative Ti(IV) Complex
| Spectroscopic Parameter | Predicted Value Range | Method |
| ⁴⁹Ti NMR Chemical Shift | -500 to 500 ppm | DFT/GIAO |
| ¹⁴N NMR Chemical Shift | -300 to -400 ppm (relative to CH₃NO₂) | DFT/GIAO |
| Major IR Ti-Cl Stretch | 380 - 420 cm⁻¹ | DFT |
Note: These are representative values for titanium(IV) complexes and would need to be specifically calculated for diamminetetrachlorotitanate (IV).
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational space and the study of dynamic processes.
For diamminetetrachlorotitanate (IV), MD simulations could be used to study its behavior in solution, including its interaction with solvent molecules, ligand exchange processes, and conformational changes. researchgate.net By simulating the system at different temperatures and pressures, one can gain insights into its stability and reactivity under various conditions. The simulation of transition metal complexes can be challenging due to the need for accurate force fields that describe the interactions between the metal and the ligands. youtube.com
Reactivity and Reaction Mechanisms of Diamminetetrachlorotitanate Iv
Lewis Acidity and Basicity of Diamminetetrachlorotitanate (IV)
The titanium(IV) ion in diamminetetrachlorotitanate (IV) is a strong Lewis acid due to its high positive charge and the presence of electronegative chloride and ammine ligands. This acidity dictates its interaction with a variety of Lewis bases.
As a potent Lewis acid, the titanium(IV) center readily forms adducts with external Lewis bases. chemrxiv.org The coordination of these bases can lead to the formation of six-coordinate, distorted octahedral complexes. nih.gov The stability and structure of these adducts are influenced by the steric bulk and electronic properties of the incoming Lewis base. chemrxiv.org For instance, the interaction of Ti(IV) complexes with bidentate ligands like diphosphines and diamines has been shown to yield monomeric Lewis acid-base adducts. nih.gov
The relative binding strengths of different Lewis bases to a Ti(IV) center can be qualitatively ranked through pairwise exchange reactions. nih.gov This ranking is often rationalized using hard-soft acid-base (HSAB) theory, with sterics playing a significant role in cases of similar electronic properties. nih.gov
Table 1: Examples of Lewis Bases Forming Adducts with Titanium(IV) Complexes
| Lewis Base Type | Specific Examples | Resulting Complex Type | Reference |
|---|---|---|---|
| Diphosphines | dmpe, depe | Monomeric adducts | nih.gov |
| Diamines | dpeda, dmeda | Monomeric adducts | nih.gov |
| Phosphine Oxides | Triphenylphosphine oxide | Simple Lewis acid-base adduct | chemrxiv.org |
Note: dmpe = 1,2-bis(dimethylphosphino)ethane, depe = 1,2-bis(diethylphosphino)ethane, dpeda = N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethylenediamine, dmeda = N,N'-dimethylethylenediamine.
Titanium(IV) ammine complexes, including diamminetetrachlorotitanate (IV), are implicated in various Lewis acid-catalyzed reactions. The general mechanism involves the coordination of a substrate to the Lewis acidic titanium center, which activates the substrate towards subsequent transformations. researchgate.net
In reactions such as the [2+2+1] pyrrole (B145914) synthesis, a titanium(IV) imido complex, which can be formed from a Ti(IV) precursor, undergoes a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene intermediate. nih.gov This intermediate can then react further, for example, by inserting a second alkyne molecule to form an azatitanacyclohexadiene, which then reductively eliminates the pyrrole product. nih.gov The catalytic cycle is completed by reoxidation of the resulting Ti(II) species. nih.govumn.edu
Highly Lewis acidic cationic titanium(IV) complexes, which can be generated from neutral precursors, are capable of activating strong bonds like H-H and C-H. researchgate.net The mechanism often involves the displacement of a weakly coordinating ligand by the substrate, followed by the desired chemical transformation. researchgate.net
Ligand Exchange and Substitution Reaction Kinetics
Ligand exchange is a fundamental reaction for coordination complexes, including diamminetetrachlorotitanate (IV). libretexts.orgsavemyexams.com The kinetics of these reactions provide insight into the reaction mechanism, which can be associative, dissociative, or an interchange mechanism. libretexts.org
For many transition metal complexes, ligand substitution rates span a vast range, and complexes are classified as either labile (fast exchange) or inert (slow exchange). libretexts.org The lability of a complex is influenced by factors such as the metal's d-electron configuration and the nature of the ligands. libretexts.org
The study of ligand exchange kinetics can be approached using techniques like electrospray ionization mass spectrometry (ESI-MS), which allows for the quantitative investigation of solution-phase equilibria and the determination of dissociation rate constants and activation parameters. nih.gov The rate of ligand exchange can be influenced by the solvent, the secondary coordination sphere, the presence of coordinating counterions, and the nature of the metal center. nih.gov
In some cases, ligand exchange reactions are observed to be biphasic, with a fast initial step that is dependent on the concentration of the incoming ligand, followed by a slower step that is not significantly affected by the incoming ligand's concentration. inorgchemres.org This suggests a multi-step mechanism, potentially involving the formation of an intermediate. inorgchemres.org
Redox Chemistry of Diamminetetrachlorotitanate (IV)
The redox chemistry of titanium is dominated by the stability of the +4 oxidation state. nih.gov However, lower oxidation states (Ti(III), Ti(II)) are accessible and play crucial roles in catalytic cycles. umn.eduuef.fi
The reduction of Ti(IV) complexes is a key step in many catalytic processes, such as Ziegler-Natta polymerization. uef.fi In these systems, alkylating agents like triethylaluminum (B1256330) can reduce TiCl4, first by chlorine-ethyl exchange, followed by reduction to lower oxidation states. uef.fi The reduction from Ti(IV) to Ti(III) is often exergonic. uef.fi
The reduction of titanocene(IV) dicarboxylates has also been studied, with the mechanism of their cytotoxic action believed to involve a stepwise reduction to Ti(II) intermediates. mdpi.com This highlights the biological relevance of Ti(IV) reduction.
The redox potential of the Ti(IV)/Ti(III) couple, and thus the ease of reduction, is significantly influenced by the ligand environment. mdpi.comresearchgate.net The presence of different ligands can shift the redox potential over a wide range. nih.gov For example, in titanocene (B72419) derivatives, changing the carboxylate ligands can tune the redox potential, which in turn can affect the compound's stability and biological activity. mdpi.com
The stability of the reduced titanium species is also a critical factor. uef.fi In some catalytic systems, the coordination of π-acceptor substrates or products can stabilize low-valent titanium intermediates through metal-to-ligand π-backdonation. nih.gov This stabilization is crucial for allowing catalytic turnover by preventing side reactions of the highly reactive reduced titanium species. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Diamminetetrachlorotitanate (IV) | [TiCl₄(NH₃)₂] |
| 1,2-bis(dimethylphosphino)ethane | C₆H₁₆P₂ |
| 1,2-bis(diethylphosphino)ethane | C₁₀H₂₄P₂ |
| N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethylenediamine | C₁₈H₂₆N₄ |
| N,N'-dimethylethylenediamine | C₄H₁₂N₂ |
| Tetrahydrofuran (B95107) | C₄H₈O |
| Titanium tetrachloride | TiCl₄ |
| Triphenylphosphine oxide | C₁₈H₁₅OP |
| Triethylaluminum | Al(C₂H₅)₃ |
Hydrolytic Stability and Decomposition Pathways in Aqueous and Non-Aqueous Media
The hydrolytic stability of diamminetetrachlorotitanate(IV), [TiCl₄(NH₃)₂], is a critical factor governing its reactivity and potential applications. As a coordination complex of titanium(IV), its stability is significantly influenced by the high affinity of the titanium center for oxygen-containing ligands, which can lead to the displacement of its existing ligands, including both chloride and ammonia (B1221849).
In aqueous environments, diamminetetrachlorotitanate(IV) is expected to be highly susceptible to hydrolysis. The parent compound, titanium tetrachloride (TiCl₄), reacts vigorously and exothermically with water to form titanium dioxide (TiO₂) and hydrochloric acid (HCl). wikipedia.org This strong tendency towards hydrolysis is a key characteristic of titanium(IV) halides. The reaction proceeds via the formation of titanium oxychlorides as intermediates.
The presence of ammine ligands in diamminetetrachlorotitanate(IV) can influence the rate and pathway of hydrolysis compared to TiCl₄ alone. However, the fundamental driving force, the formation of the highly stable Ti-O bond, remains. The likely decomposition pathway in aqueous media involves the stepwise displacement of both chloride and ammonia ligands by water molecules. This process would ultimately lead to the formation of hydrated titanium dioxide (TiO₂·nH₂O) or other titanium oxy species, along with ammonium (B1175870) chloride in solution. The initial steps of hydrolysis can be represented by the following reactions:
[TiCl₄(NH₃)₂] + H₂O → [TiCl₃(OH)(NH₃)₂] + HCl [TiCl₃(OH)(NH₃)₂] + H₂O → [TiCl₂(OH)₂(NH₃)₂] + HCl
[TiCl₄(NH₃)₂] + 2H₂O → TiO₂ + 4HCl + 2NH₃
In non-aqueous media, the stability of diamminetetrachlorotitanate(IV) is significantly greater, provided the solvent is aprotic and free of water. In solvents such as dichloromethane (B109758) or toluene (B28343), the complex is more likely to remain intact. However, in the presence of protic solvents like alcohols, alcoholysis reactions can occur, leading to the formation of titanium alkoxides.
The thermal decomposition of diamminetetrachlorotitanate(IV) is also an important consideration. Upon heating, it is expected to decompose, potentially leading to the formation of titanium nitride (TiN). The reaction between TiCl₄ and ammonia at elevated temperatures is a known method for synthesizing TiN films and nanoparticles. researchgate.netaidic.it This process involves the elimination of hydrogen chloride. A potential byproduct of this thermal decomposition is ammonium chloride (NH₄Cl), which is formed from the reaction of the liberated ammonia and hydrogen chloride. aidic.it
| Medium | Stability | Primary Decomposition Products | Notes |
| Aqueous Solution | Low | Titanium dioxide (TiO₂), Hydrochloric acid (HCl), Ammonium chloride (NH₄Cl) | Rapid hydrolysis is expected due to the high oxophilicity of the Ti(IV) center. |
| Aprotic Non-Aqueous Solvents (e.g., CH₂Cl₂) | Moderate to High | Stable if the solvent is anhydrous. | Stability is dependent on the purity of the solvent. |
| Protic Non-Aqueous Solvents (e.g., Alcohols) | Low | Titanium alkoxides, Ammonium chloride | Susceptible to alcoholysis reactions. |
| Thermal Decomposition | Low | Titanium nitride (TiN), Hydrogen chloride (HCl), Ammonium chloride (NH₄Cl) | Decomposition pathway is utilized in the synthesis of titanium nitride materials. researchgate.netaidic.it |
Photoreactivity and Photophysical Properties
Detailed studies on the specific photoreactivity and photophysical properties of diamminetetrachlorotitanate(IV) are not extensively reported in the scientific literature. However, insights into its potential behavior can be inferred from the properties of related titanium(IV) compounds.
Titanium(IV) complexes are generally characterized by their d⁰ electronic configuration, which means that d-d electronic transitions, common in many transition metal complexes, are not possible. Consequently, their absorption spectra in the visible region are typically featureless. Any observed absorption bands in the ultraviolet region are likely attributable to ligand-to-metal charge transfer (LMCT) transitions. In the case of diamminetetrachlorotitanate(IV), these would involve the transfer of an electron from either the chloride or ammine ligands to the empty d-orbitals of the titanium(IV) center.
The photoreactivity of titanium(IV) complexes is often associated with these LMCT states. Upon absorption of a photon of suitable energy, an electron is promoted from a ligand-based orbital to a metal-based orbital. This process can lead to the weakening of the Ti-ligand bonds and subsequent photochemical reactions, such as ligand dissociation or redox processes.
For diamminetetrachlorotitanate(IV), it is plausible that irradiation with UV light could induce the dissociation of either a chloride or an ammonia ligand. This could initiate further reactions, particularly in a coordinating solvent.
The photophysical properties, such as fluorescence and phosphorescence, are generally not prominent for simple titanium(IV) complexes like diamminetetrachlorotitanate(IV). The excited states formed upon light absorption are often non-emissive and tend to relax through non-radiative pathways, including chemical reactions (photoreactivity) or vibrational relaxation. This is in contrast to some more complex titanium(IV) complexes, such as those with phthalocyanine (B1677752) ligands, which can exhibit measurable fluorescence and triplet state lifetimes. researchgate.net
A summary of the expected photophysical and photoreactive properties is presented in the table below. It is important to note that these are largely inferred due to the lack of direct experimental data for diamminetetrachlorotitanate(IV).
| Property | Expected Characteristic | Underlying Reason |
| UV-Vis Absorption | Absorption in the UV region. | Ligand-to-metal charge transfer (LMCT) from Cl⁻ or NH₃ to Ti(IV). |
| Photoluminescence | Likely non-emissive or very weakly emissive. | Efficient non-radiative decay pathways from the LMCT excited state. |
| Photoreactivity | Potential for photo-induced ligand dissociation. | Weakening of Ti-Cl or Ti-N bonds upon LMCT excitation. |
| Quantum Yields | Expected to be low for luminescence. | Photochemical and non-radiative processes are likely to dominate the de-excitation pathways. |
Further experimental investigation is required to fully elucidate the photoreactivity and photophysical properties of diamminetetrachlorotitanate(IV).
Future Directions and Emerging Research Avenues in Diamminetetrachlorotitanate Iv Chemistry
Design and Synthesis of Novel Ammine-Chloro Titanium(IV) Complexes with Tunable Properties
The synthesis of Diamminetetrachlorotitanate (IV) typically involves the reaction of titanium tetrachloride (TiCl₄) with ammonia (B1221849). wikipedia.orgacs.org This foundational reaction opens the door to a broader class of ammine-chloro titanium(IV) complexes. Future research will likely focus on the systematic design and synthesis of novel derivatives with precisely controlled stoichiometries and geometries.
By modifying the amine ligands, researchers can tune the electronic and steric properties of the resulting complexes. For instance, substituting ammonia with primary, secondary, or chiral amines could lead to complexes with altered reactivity, solubility, and stability. The synthesis of analogous diamine-platinum(IV) complexes has demonstrated the feasibility of creating diverse structures by varying the amine component, a strategy that could be mirrored in titanium chemistry. ewha.ac.kr
A key objective in this area is the ability to predictably control the properties of these complexes for specific applications. For example, in its role as a precursor for titanium nitride (TiN) coatings, modifications to the ammine ligands could influence the deposition temperature and the quality of the resulting film.
Table 1: Potential Amine Ligands for Novel Titanium(IV) Complexes
| Amine Type | Example Ligand | Potential Influence on Complex Properties |
| Primary Alkylamine | Methylamine (CH₃NH₂) | Enhanced solubility in organic solvents |
| Bulky Primary Amine | tert-Butylamine ((CH₃)₃CNH₂) | Increased steric hindrance, potentially leading to monomeric species |
| Chiral Amine | (R)- or (S)-Phenylethylamine | Introduction of chirality for asymmetric catalysis |
| Diamine | Ethylenediamine (H₂NCH₂CH₂NH₂) | Formation of chelate complexes with enhanced stability |
Exploration of Reactivity in Nontraditional Solvents and Green Chemistry Approaches
The reactivity of titanium tetrachloride and its derivatives is often studied in conventional organic solvents. wikipedia.org However, the exploration of nontraditional solvents, such as ionic liquids (ILs), presents a promising avenue for greener and more efficient chemical processes. Ionic liquids can act as both solvents and catalysts, and their unique properties, such as low vapor pressure and high thermal stability, make them attractive for a range of applications.
Future investigations could explore the synthesis and reactivity of Diamminetetrachlorotitanate (IV) in various ionic liquids. This could lead to improved reaction rates, enhanced selectivity, and easier product separation. The use of ILs could also facilitate the development of more environmentally benign synthetic routes, aligning with the principles of green chemistry.
Furthermore, exploring solvent-free reactions or mechanochemical synthesis methods for Diamminetetrachlorotitanate (IV) and its derivatives could significantly reduce the environmental footprint of their production.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deeper understanding of the formation and reactivity of Diamminetetrachlorotitanate (IV) requires the use of advanced characterization techniques capable of monitoring reactions in real-time. While traditional methods like NMR and IR spectroscopy provide valuable structural information on isolated products, in situ techniques can offer dynamic insights into reaction mechanisms and the identification of transient intermediates. nih.gov
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to follow the coordination of ammonia to titanium tetrachloride and subsequent transformations. This would allow for the direct observation of bond formation and breaking, providing crucial data for optimizing reaction conditions and understanding the underlying chemical processes. The influence of post-treatments, such as with TiCl₄ on nanocrystalline TiO₂ films, has been studied to understand changes in conduction band edges, highlighting the power of such analytical approaches. acs.org
Development of Structure-Property Relationships through Systematic Studies
A fundamental goal in the study of new materials is the establishment of clear structure-property relationships. For Diamminetetrachlorotitanate (IV) and its derivatives, systematic studies are needed to correlate their molecular and electronic structures with their macroscopic properties and reactivity.
This involves synthesizing a library of related ammine-chloro titanium(IV) complexes with systematic variations in the amine ligands and the chloride-to-amine ratio. Each complex would then be thoroughly characterized using techniques such as single-crystal X-ray diffraction, spectroscopy (NMR, IR, UV-Vis), and thermal analysis. The data obtained would be used to build a comprehensive understanding of how specific structural features influence properties like thermal stability, solubility, and catalytic activity. For instance, understanding the relationship between the Pt-N and Pt-O bond lengths and the cytotoxicity of diamine-tetracarboxylato-platinum(IV) complexes has been crucial in the development of new anticancer agents, a paradigm that could be applied to the functional properties of titanium analogs. ewha.ac.kr
Computational Design of New Diamminetetrachlorotitanate (IV) Derivatives with Enhanced Performance
In conjunction with experimental work, computational modeling and density functional theory (DFT) calculations will play a pivotal role in accelerating the discovery of new Diamminetetrachlorotitanate (IV) derivatives with enhanced performance. mdpi.com Computational methods can be used to predict the structures, stabilities, and electronic properties of hypothetical ammine-chloro titanium(IV) complexes before their synthesis is attempted in the laboratory.
This "in silico" design approach can screen large numbers of potential candidates, identifying those with the most promising properties for a given application. For example, DFT calculations could be used to model the decomposition pathways of different precursors to titanium nitride, guiding the design of molecules that decompose at lower temperatures or yield purer films. Furthermore, computational studies can provide insights into reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. The synthesis of organogermanium(IV) catecholate complexes has been guided by such computational insights, demonstrating the power of this combined approach. mdpi.com
Q & A
Q. How can researchers design experiments to distinguish between inner- vs. outer-sphere electron transfer mechanisms in Ti(IV) complexes?
- Methodological Answer : Use electrochemical methods (e.g., cyclic voltammetry with varying scan rates) to assess diffusion-controlled vs. kinetic regimes. Introduce sterically hindered counterions (e.g., [BArF₂₄]⁻) to suppress outer-sphere pathways. Compare kinetic isotope effects (KIE) in H₂O vs. D₂O to probe H-bonding involvement in inner-sphere mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
